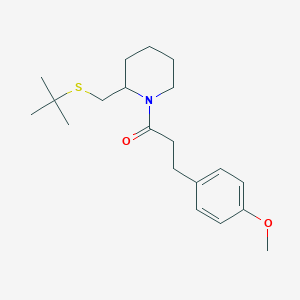
1-(2-((Tert-butylthio)methyl)piperidin-1-yl)-3-(4-methoxyphenyl)propan-1-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound "1-(2-((Tert-butylthio)methyl)piperidin-1-yl)-3-(4-methoxyphenyl)propan-1-one" is a chemical entity that appears to be related to piperidine-based structures, which are often found in pharmaceutical compounds. The tert-butylthio group and methoxyphenyl group suggest potential for interactions with biological systems, possibly as a receptor antagonist or enzyme inhibitor.
Synthesis Analysis
The synthesis of related piperidine compounds involves multiple steps, including acylation, sulfonation, and substitution reactions. For example, the synthesis of tert-butyl 4-((2-methoxy-4-(methoxycarbonyl) phenoxy) methyl) piperidine-1-carboxylate, a key intermediate of Vandetanib, was achieved through a three-step process starting from piperidin-4-ylmethanol . Another related synthesis involves the diastereoselective reduction of a chiral enaminoester and subsequent isomerization to obtain an enantiomerically pure compound . These methods indicate that the synthesis of the compound would likely involve similar complex organic transformations.
Molecular Structure Analysis
The molecular structure of piperidine derivatives can exhibit different conformations and dihedral angles, affecting their biological activity. For instance, in the structure of tert-butyl 4-{3-[6-(4-methoxyphenyl)-2-methylpyrimidin-4-yl]quinolin-2-yl}piperazine-1-carboxylate, the piperazine ring adopts a chair conformation, and the dihedral angles between the pyrimidine and methoxyphenyl rings vary between two independent molecules . This suggests that the molecular structure of "1-(2-((Tert-butylthio)methyl)piperidin-1-yl)-3-(4-methoxyphenyl)propan-1-one" would also be critical in determining its chemical and biological properties.
Chemical Reactions Analysis
Piperidine compounds can undergo various chemical reactions, including anodic methoxylation, which can result in mixtures of trans- and cis-methoxy derivatives . Additionally, piperidine derivatives can be used as synthons for the synthesis of heterocycles with aldehyde functionality, indicating their versatility in chemical reactions . These reactions are important for modifying the structure and enhancing the desired activity of the compound.
Physical and Chemical Properties Analysis
The physical and chemical properties of piperidine derivatives, such as melting points and NMR spectra, are crucial for confirming their structure and purity. For example, the synthesis of ethyl 4-(1-(tert-butoxycarbonyl) piperidin-4-ylmethoxy)-3-methoxy-benzoate was confirmed by its melting point and 1HNMR spectroscopy . These properties are essential for characterizing the compound and ensuring consistency and reliability in research and potential therapeutic applications.
Applications De Recherche Scientifique
Sigma Receptor Binding and Antiproliferative Activity
Compounds related to 1-(2-((Tert-butylthio)methyl)piperidin-1-yl)-3-(4-methoxyphenyl)propan-1-one have been explored for their potential in binding sigma receptors, which are involved in various neurological and psychiatric conditions. For example, derivatives of methylpiperidines have shown high affinity for sigma(1) receptors and selectivity over sigma(2) receptors, with some compounds demonstrating potent sigma(1) ligand activity. This suggests their potential utility in developing tools for PET experiments and their antiproliferative activity in glioma cells, indicating a possible role in tumor research and therapy (Berardi et al., 2005).
Aromatase Inhibition and Cancer Therapy
Another area of research involves the synthesis and evaluation of 3-alkylated 3-(4-aminophenyl)piperidine-2,6-diones as inhibitors of estrogen biosynthesis. These compounds have shown stronger in vitro inhibition of human placental aromatase compared to aminoglutethimide, a drug used in hormone-dependent breast cancer treatment. The most active derivatives exhibited significant potential for the treatment of hormone-dependent human breast cancer, indicating their relevance in cancer therapy research (Hartmann & Batzl, 1986).
Chemical Synthesis and Optimization
Research has also focused on the synthesis of key intermediates related to 1-(2-((Tert-butylthio)methyl)piperidin-1-yl)-3-(4-methoxyphenyl)propan-1-one for pharmaceutical applications. For instance, the synthesis of tert-butyl 4-((2-methoxy-4-(methoxycarbonyl) phenoxy) methyl) piperidine-1-carboxylate, a key intermediate of Vandetanib, involved steps like acylation, sulfonation, and substitution. The optimization of these synthetic methods and the determination of structural features through techniques like MS and 1H NMR highlight the compound's significance in the synthesis of pharmaceutical agents (Wang et al., 2015).
Propriétés
IUPAC Name |
1-[2-(tert-butylsulfanylmethyl)piperidin-1-yl]-3-(4-methoxyphenyl)propan-1-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H31NO2S/c1-20(2,3)24-15-17-7-5-6-14-21(17)19(22)13-10-16-8-11-18(23-4)12-9-16/h8-9,11-12,17H,5-7,10,13-15H2,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MPHGMXAWUHEEDT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)SCC1CCCCN1C(=O)CCC2=CC=C(C=C2)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H31NO2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
349.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(2-((Tert-butylthio)methyl)piperidin-1-yl)-3-(4-methoxyphenyl)propan-1-one | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





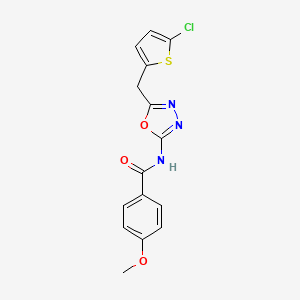
![(1S,4S,7R)-2-Oxa-5-azabicyclo[2.2.1]heptan-7-ol;hydrochloride](/img/structure/B2506596.png)

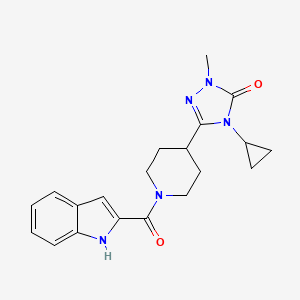
![N-(2,4-dimethylphenyl)-2-(3-oxo-8-(p-tolyloxy)-[1,2,4]triazolo[4,3-a]pyrazin-2(3H)-yl)acetamide](/img/structure/B2506601.png)
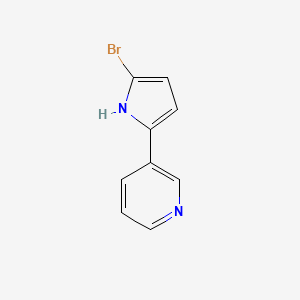
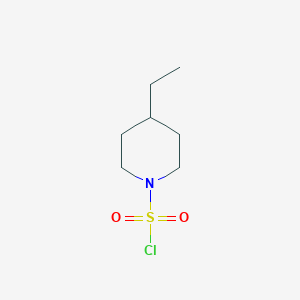
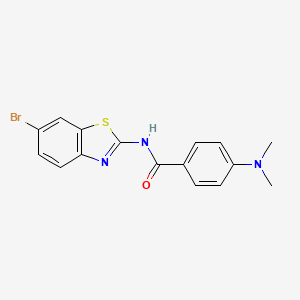
![2-{[(4-Isopropylbenzyl)amino]methyl}-6-methoxyphenol](/img/structure/B2506608.png)
